((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane
Overview
Description
((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C18H20OSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a methoxy group and an ethynyl linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated aromatic compound and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:
Catalyst: Palladium(II) acetate (Pd(OAc)2)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
The reaction proceeds through the formation of a palladium-alkyne complex, followed by the coupling with the halogenated aromatic compound to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenylethene or 4-methoxyphenylethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)triethylsilane
- ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)triphenylsilane
Uniqueness
This compound is unique due to its specific combination of a trimethylsilyl group with a methoxy-substituted phenyl ring. This structural arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]ethynyl-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OSi/c1-21-20-13-11-18(12-14-20)6-5-17-7-9-19(10-8-17)15-16-22(2,3)4/h7-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBPNLTDSEUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474300 | |
Record name | ({4-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787617-56-5 | |
Record name | ({4-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.